molecular formula C20H22N2O4S B2953637 Methyl 4-((6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate CAS No. 892979-43-0

Methyl 4-((6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate

Cat. No.: B2953637
CAS No.: 892979-43-0
M. Wt: 386.47
InChI Key: OWVTXSJJVAVXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate is a synthetic organic compound with potential applications in medicinal chemistry and material science. This compound features a complex structure that includes a benzo[b]thiophene core, which is known for its biological activity and utility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the carbamoyl groups: This step often involves the use of isocyanates or carbamoyl chlorides under controlled conditions.

    Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the benzoate ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzoate derivatives.

Chemistry:

    Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing reaction rates and selectivity.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors.

Biology and Medicine:

    Drug Design: The benzo[b]thiophene core is a pharmacophore in many biologically active molecules, making this compound a potential lead in drug discovery.

    Antimicrobial Agents: Preliminary studies suggest it may exhibit antimicrobial properties.

Industry:

    Polymer Science: It can be used in the synthesis of specialty polymers with specific electronic properties.

Mechanism of Action

The compound’s mechanism of action in biological systems involves interaction with specific molecular targets, such as enzymes or receptors. The benzo[b]thiophene core can mimic natural substrates, allowing it to inhibit or activate biological pathways. The carbamoyl groups enhance binding affinity and specificity.

Comparison with Similar Compounds

    Methyl 4-((6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate: can be compared to other benzo[b]thiophene derivatives like:

Uniqueness:

  • The specific substitution pattern and functional groups in this compound confer unique electronic properties and biological activity, distinguishing it from other similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons

Properties

IUPAC Name

methyl 4-[[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-11-4-9-14-15(10-11)27-19(16(14)18(24)21-2)22-17(23)12-5-7-13(8-6-12)20(25)26-3/h5-8,11H,4,9-10H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVTXSJJVAVXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.